
Cerium(4+) stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearic acid cerium(4+) salt, also known as cerium stearate, is a metal-organic compound formed from the reaction of cerium and stearic acid. This compound is classified as a metallic soap, which is a metal derivative of a fatty acid. It has the chemical formula C₅₄H₁₀₅CeO₆ and appears as a white powder .
Métodos De Preparación
Stearic acid cerium(4+) salt can be synthesized through several methods:
Reaction of Cerium Oxide with Stearic Acid: This method involves reacting cerium oxide with stearic acid in an inert atmosphere at temperatures between 100 and 200°C.
Reaction of Cerium Nitrate with Potassium Stearate: Another method involves reacting cerium nitrate with potassium stearate.
Análisis De Reacciones Químicas
Stearic acid cerium(4+) salt undergoes various chemical reactions:
Oxidation and Reduction: The cerium ion in the compound can participate in redox reactions due to its variable oxidation states.
Substitution Reactions: The stearate ions can be replaced by other anions in substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and other salts. The reactions often occur under controlled temperature and inert atmosphere conditions.
Major Products: The reactions can yield various cerium compounds and stearic acid derivatives.
Aplicaciones Científicas De Investigación
Stearic acid cerium(4+) salt has numerous applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of polymers and as a stabilizer in the production of plastics.
Biology and Medicine: Cerium compounds, including cerium stearate, are studied for their antioxidant properties and potential use in medical treatments.
Industry: It is employed as a lubricant, antioxidant, and antifoaming agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of stearic acid cerium(4+) salt involves its interaction with molecular targets through its cerium ion. The cerium ion can undergo redox reactions, which contribute to its antioxidant properties. The stearate component provides hydrophobic characteristics, making the compound useful in various applications .
Comparación Con Compuestos Similares
Stearic acid cerium(4+) salt can be compared with other metallic soaps and cerium compounds:
Propiedades
Número CAS |
7459-41-8 |
|---|---|
Fórmula molecular |
C72H140CeO8 |
Peso molecular |
1274.0 g/mol |
Nombre IUPAC |
cerium(4+);octadecanoate |
InChI |
InChI=1S/4C18H36O2.Ce/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*2-17H2,1H3,(H,19,20);/q;;;;+4/p-4 |
Clave InChI |
LWOBPGZWSMGVDQ-UHFFFAOYSA-J |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



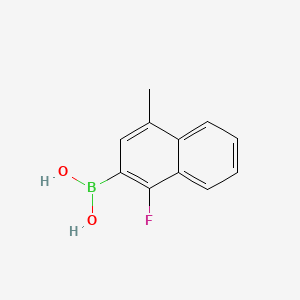
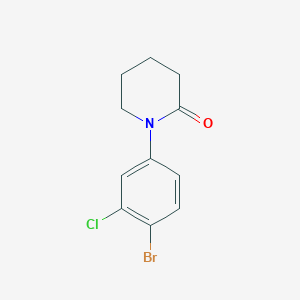

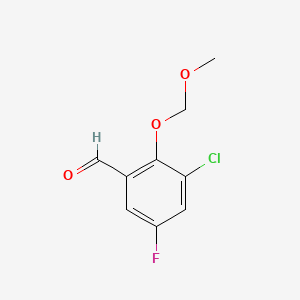

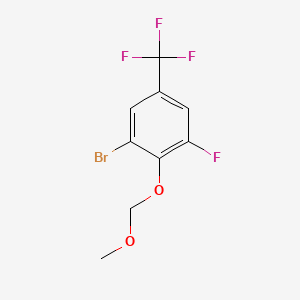
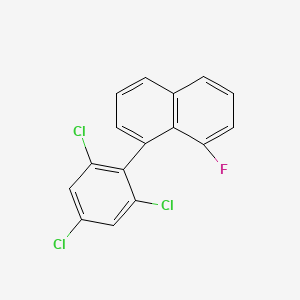
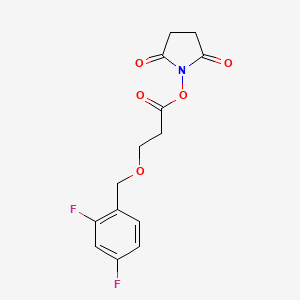
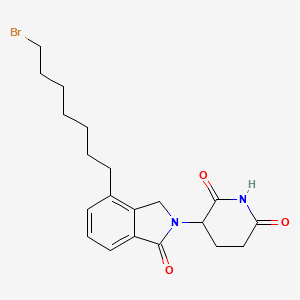
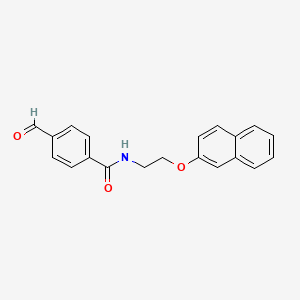
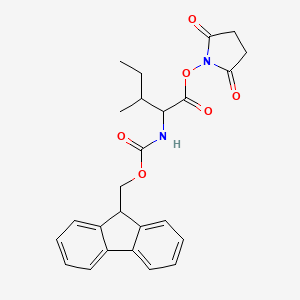

![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-naphthamide](/img/structure/B14770219.png)
